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Abstract

Ivaltinostat (also known as CG-200745) is a potent, orally active, hydroxamate-based pan-
histone deacetylase (HDAC) inhibitor.[1][2] By targeting HDAC enzymes, Ivaltinostat
modulates the acetylation status of histone and non-histone proteins, leading to the reactivation
of tumor suppressor genes and the induction of anti-proliferative effects in various cancer
models. This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, mechanism of action, and preclinical and clinical data on
Ivaltinostat, serving as a valuable resource for researchers in oncology and drug
development.

Chemical Structure and Properties

Ivaltinostat is characterized by a hydroxamic acid moiety, which is crucial for its inhibitory
activity as it chelates the zinc ion in the catalytic pocket of HDAC enzymes.[1][2]

Chemical Structure:

(E)-N1-(3-(dimethylamino)propyl)-N8-hydroxy-2-((naphthalen-1-yloxy)methyl)oct-2-
enediamide[1]

Table 1: Physicochemical Properties of Ivaltinostat (CG-200745)
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Property Value Reference

CAS Number 936221-33-9 (free base) [1]

Molecular Formula C24H33N304 [1]

Molecular Weight 427.54 g/mol [1]
(E)-N1-(3-

IUPAC Name (dimethylamino)propyl)-N8- 1]

hydroxy-2-((naphthalen-1-

yloxy)methyl)oct-2-enediamide

Appearance Powder [3]

Synonyms CG-200745, CG-745 [1114]

Mechanism of Action and Signhaling Pathways

Ivaltinostat functions as a pan-HDAC inhibitor, targeting multiple HDAC isoforms.[2] Its
primary mechanism involves the inhibition of the deacetylation of histone proteins, leading to a
more open chromatin structure that allows for the transcription of previously silenced tumor
suppressor genes.[4] Additionally, Ivaltinostat influences the acetylation of non-histone
proteins, including tubulin and p53, further contributing to its anti-cancer effects.[1][5]

Signaling Pathways Modulated by Ivaltinostat:

e p53 Signaling: Ivaltinostat induces the accumulation of the tumor suppressor protein p53
and promotes its acetylation. This leads to p53-dependent transactivation and enhanced
expression of downstream targets like MDM2 and the cell cycle inhibitor p21 (Wafl/Cipl).[1]

[5]

e Apoptosis Induction: The compound activates the intrinsic and extrinsic apoptosis pathways,
evidenced by the activation of caspases-3, -8, and -9.[1]

o Cell Cycle Arrest: Ivaltinostat has been shown to induce cell cycle arrest, particularly at the
G2/M phase.[1][3]
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» Hippo Signaling Pathway: In cholangiocarcinoma cells, Ivaltinostat has been found to
induce anti-tumor effects by targeting the Hippo signaling pathway through the upregulation
of specific microRNAs.[6]
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Caption: Simplified signaling pathways affected by Ivaltinostat.

Preclinical Anti-Tumor Activity

Ivaltinostat has demonstrated significant anti-proliferative and pro-apoptotic activity in a variety

of cancer cell lines and in vivo models.

Table 2: In Vitro Anti-proliferative Activity of Ivaltinostat (IC50 Values)
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Cell Line Cancer Type IC50 (pM) Exposure Time Reference
Cholangiocarcino
SNU-1196 0.63 72 hours [1]
ma
Gemcitabine-
Resistant
SNU-1196/GR 0.93 72 hours [1]

Cholangiocarcino

ma

Cholangiocarcino
SNU-308 1.80 72 hours [1]
ma

In Vivo Studies:

In a xenograft model of cholangiocarcinoma, Ivaltinostat administered orally at 30 mg/kg/day
for 7 days attenuated tumor growth and was found to be synergistic with other chemotherapies.

[1][6]

Clinical Trials and Efficacy

Ivaltinostat has been evaluated in several clinical trials, primarily in combination with other
anti-cancer agents, for the treatment of various solid tumors, including pancreatic
adenocarcinoma.

Table 3: Summary of Key Clinical Trial Data for Ivaltinostat
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Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the
literature for Ivaltinostat.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell
viability.
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MTT Assay Workflow

Seed cells in 96-well plate

:

Treat with Ivaltinostat
(various concentrations)

Incubate for specified duration
(e.g., 48-72 hours)
( Add MTT reagent )
( Incubate to allow formazan formation )
Add solubilization solution
(e.g., DMSO)
( Measure absorbance at ~570 nm )
( Calculate IC50 values )

Click to download full resolution via product page

Caption: General workflow for a cell viability (MTT) assay.
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Protocol:

Cell Seeding: Plate cells at a density of 5 x 102 cells per well in a 96-well plate and incubate
for 24 hours.[2]

Treatment: Add varying concentrations of Ivaltinostat to the wells.
Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).[1]

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the
formation of formazan crystals by metabolically active cells.

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the
formazan crystals.[2]

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of
approximately 570 nm using a microplate reader.

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the
dose-response curves.

Apoptosis Assay (Flow Cytometry with Annexin
VIPropidium lodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

Protocol:

Cell Treatment: Treat cells with Ivaltinostat for the desired time.
Cell Harvesting: Collect both adherent and floating cells.
Washing: Wash the cells with phosphate-buffered saline (PBS).

Staining: Resuspend the cells in a binding buffer containing Annexin V-FITC and propidium
iodide (PI).

Incubation: Incubate the cells in the dark at room temperature.
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» Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-
positive/Pl-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive
cells are late apoptotic or necrotic.

Cell Cycle Analysis (Flow Cytometry with Propidium
lodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

Protocol:

Cell Treatment and Harvesting: Treat and collect cells as described for the apoptosis assay.
» Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.[3]

» Staining: Stain the cellular DNA with a solution containing propidium iodide (Pl) and RNase
(to prevent staining of RNA).[3]

» Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The
fluorescence intensity of Pl is proportional to the amount of DNA, allowing for the
quantification of cells in the GO/G1, S, and G2/M phases of the cell cycle.[3]

Western Blotting

This technique is used to detect specific proteins in a sample.
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Western Blotting Workflow

[ Prepare cell lysates )
[Determine protein concentration)
( Separate proteins by SDS-PAGE ]

Transfer proteins to a membrane

(e.g., PVDF or nitrocellulose)

Block the membrane to prevent

non-specific antibody binding

Incubate with primary antibody

(specific to the protein of interest)

[Wash the membrane ]

Incubate with HRP-conjugated

secondary antibody

[Wash the membrane ]

Detect signal using a
chemiluminescent substrate
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Caption: Standard workflow for Western Blotting analysis.
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Protocol:
o Protein Extraction: Lyse cells treated with Ivaltinostat to extract total protein.
o Protein Quantification: Determine the protein concentration of the lysates.

o SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel
electrophoresis.

o Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or
nitrocellulose).

e Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin to
prevent non-specific antibody binding.

e Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the
target protein (e.g., acetylated-H3, p53, p21, caspases).

e Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary
antibody conjugated to an enzyme (e.g., horseradish peroxidase).

o Detection: Add a chemiluminescent substrate and visualize the protein bands using an
imaging system.

Conclusion

Ivaltinostat (CG-200745) is a promising pan-HDAC inhibitor with a well-defined chemical
structure and mechanism of action. Preclinical studies have consistently demonstrated its
potent anti-tumor activity across various cancer types, and clinical trials have shown
encouraging results, particularly in combination therapies for pancreatic cancer. The detailed
protocols and data presented in this guide provide a solid foundation for further research into
the therapeutic potential of Ivaltinostat and the development of novel cancer treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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